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1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

Cat. No.: B3388785
CAS No.: 89220-51-9
M. Wt: 231.51 g/mol
InChI Key: WLHYINHUIIECRI-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkenes and Aryl Halides as Advanced Synthetic Precursors

Halogenated organic compounds, particularly halogenated alkenes and aryl halides, are foundational pillars of synthetic organic chemistry. Their utility stems from the carbon-halogen bond's ability to participate in a vast array of reactions. Aryl halides are indispensable electrophilic partners in numerous transition-metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions. acs.orgwikipedia.org These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgthieme.de

Historically, the high reactivity of aryl iodides and bromides made them the preferred substrates. rsc.org However, significant advancements in catalyst design, especially the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the use of the more abundant and less expensive aryl chlorides in these transformations. acs.orgrsc.org

Halogenated alkenes are also highly reactive intermediates. libretexts.org The presence of a halogen atom adjacent to or on a double bond activates the molecule for various transformations. libretexts.orgwikipedia.org The addition of halogens across a double bond is a fundamental reaction that produces vicinal dihalides, which are themselves versatile synthetic intermediates. masterorganicchemistry.comlumenlearning.comchemistrysteps.com This reactivity, inherent in both functional groups, makes doubly halogenated compounds like 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene particularly powerful tools in the synthetic chemist's arsenal.

Overview of the Unique Structural Features of this compound: Exocyclic Alkene and Dual Halogenation

The structure of this compound is distinguished by two key features that dictate its chemical behavior: an exocyclic alkene and the presence of two different halogen atoms at distinct positions.

Exocyclic Alkene: An exocyclic double bond is one where one of the carbon atoms is part of a ring system, while the other is not. libretexts.org In this molecule, the alkene is exocyclic to the benzene (B151609) ring. The reactivity of exocyclic alkenes can differ from their endocyclic counterparts due to factors like ring strain and steric hindrance. researchgate.netstackexchange.com This structural element serves as a site for a multitude of reactions, including polymerization, cycloadditions, and other electrophilic additions. libretexts.orgresearchgate.net

Dual and Differential Halogenation: The compound possesses both an allylic bromide and an aryl chloride. This dual halogenation is particularly significant because of the pronounced difference in reactivity between the two C-X bonds.

The allylic bromide (C-Br bond on a carbon adjacent to the double bond) is highly reactive. wikipedia.org It is an excellent leaving group in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the formation of a resonance-stabilized allylic carbocation intermediate in SN1 pathways. stackexchange.comechemi.com

The aryl chloride (C-Cl bond directly attached to the sp²-hybridized carbon of the benzene ring) is substantially less reactive towards classical nucleophilic substitution. researchgate.netlibretexts.org However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

This differential reactivity allows for selective, stepwise functionalization. A nucleophile will preferentially react with the allylic bromide, leaving the aryl chloride untouched for a subsequent cross-coupling reaction under palladium catalysis. This orthogonal reactivity is a highly desirable trait for creating complex molecules.

FeaturePositionBond TypeRelative ReactivityCommon Reactions
Bromine AllylicC(sp³)-BrHighNucleophilic Substitution (SN1/SN2), Grignard formation. wikipedia.orgstackexchange.com
Chlorine AromaticC(sp²)-ClLowPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck). thieme.dersc.org

Historical Context and Evolution of Research into Related Styrene (B11656) and Allylic Bromide Derivatives

The study of this compound builds upon a long history of research into its constituent chemical classes: styrenes and allylic bromides.

Styrene Derivatives: Styrene was first isolated from a natural resin by Eduard Simon in 1839. wikipedia.orgwikipedia.org He noted its transformation into a hard, jelly-like substance, which was later understood to be polystyrene. wikipedia.orgwiley.com The true potential of styrene was unlocked with the development of efficient production methods, most notably the catalytic dehydrogenation of ethylbenzene. wiley.com This propelled the mass production of polystyrene and, critically during World War II, styrene-butadiene rubber (SBR). wiley.commcpolymers.com In the post-war era, research diversified into creating functionalized styrene monomers to produce polymers with tailored properties, such as improved thermal stability or specific chemical functionalities for applications like ion-exchange resins or advanced coatings. mcpolymers.comresearchgate.netnih.gov

Allylic Bromide Derivatives: Allyl bromide is a classic alkylating agent used to introduce the versatile allyl group into various molecules, including pharmaceuticals and polymers. wikipedia.org A major breakthrough in this area was the development of methods for selective allylic bromination, most famously using N-bromosuccinimide (NBS). libretexts.org This reaction allows for the introduction of a bromine atom at the allylic position of an alkene without reacting with the double bond itself, creating a highly reactive and useful synthetic intermediate. libretexts.orgopenochem.orgfiveable.me The subsequent reactions of these allylic bromides, often involving substitution or elimination, are fundamental transformations in organic synthesis. wikipedia.orgwikipedia.org

Defining the Research Scope for this compound in Academic Investigations

Given its unique structural attributes, the research scope for this compound is primarily focused on its application as a bifunctional building block in polymer chemistry and complex organic synthesis. Key areas of investigation include:

Polymer Synthesis: The molecule can be utilized as a functional monomer. The vinyl group can undergo polymerization, and the dual halogen sites offer pathways for creating complex polymer architectures. For instance, polymerization could occur first, followed by post-polymerization modification where the allylic bromide is substituted, and then the aryl chloride is used for cross-linking or grafting other polymer chains via cross-coupling reactions. researchgate.netnih.gov

Multi-step Organic Synthesis: In academic settings, it serves as an excellent scaffold for building complex molecules. The orthogonal reactivity of the two halogen sites allows for a planned, sequential introduction of different molecular fragments. The allylic bromide can be used to connect one part of a target molecule, and the aryl chloride can be used in a later step to complete the carbon skeleton through a palladium-catalyzed reaction. thieme.de

Materials Science: As a derivative of functionalized styrene, it could be explored for the creation of novel materials. acs.orgresearchgate.netacs.org Polymers derived from this monomer could have interesting properties, potentially leading to new types of resins, coatings, or functional surfaces where the chlorine atoms provide sites for further chemical modification.

In essence, this compound is a prime candidate for research focused on developing new synthetic methodologies and constructing novel, high-value chemical entities.

Compound Data

IdentifierValue
IUPAC Name This compound
Alternate Name 1-[1-(bromomethyl)vinyl]-4-chlorobenzene sigmaaldrich.com
CAS Number 89220-51-9 sigmaaldrich.combldpharm.com
Molecular Formula C₉H₈BrCl sigmaaldrich.combldpharm.com
Molecular Weight 231.52 g/mol sigmaaldrich.combldpharm.com
InChI Key WLHYINHUIIECRI-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrCl B3388785 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene CAS No. 89220-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYINHUIIECRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460197
Record name 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89220-51-9
Record name 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the Preparation of 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene

Regioselective and Stereoselective Synthetic Pathways

The construction of 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene requires precise control over the formation of the vinylic moiety and the selective introduction of the bromine atom. This can be approached by first synthesizing the precursor, 2-(4-chlorophenyl)prop-1-ene, followed by selective bromination.

Examination of Allylic Bromination Strategies from Precursor Alkenes

The most direct route to this compound involves the allylic bromination of the precursor, 2-(4-chlorophenyl)prop-1-ene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for the introduction of a bromine atom at the allylic position with high selectivity, minimizing competing reactions such as addition to the double bond. chadsprep.comchemistrysteps.com

The reaction proceeds via a free-radical chain mechanism. chemistrysteps.com Initiation occurs through the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator (e.g., AIBN) or light, to generate a bromine radical. chemistrysteps.comyoutube.com This radical then abstracts a hydrogen atom from the methyl group of 2-(4-chlorophenyl)prop-1-ene, which is the allylic position. This step is highly favored due to the formation of a resonance-stabilized allylic radical. chemistrysteps.com The resulting allylic radical is stabilized by delocalization of the unpaired electron across the adjacent double bond. chadsprep.com

The propagation phase continues when the newly formed allylic radical reacts with a molecule of Br₂, which is present in a low but constant concentration, to yield the final product and another bromine radical. youtube.comlibretexts.org The low concentration of Br₂ is crucial for the success of the reaction and is maintained by the reaction of HBr (a byproduct) with NBS. libretexts.orgmasterorganicchemistry.com This prevents the electrophilic addition of bromine across the double bond, which is a common side reaction when using elemental bromine directly. chadsprep.comyoutube.com

Reagent/ConditionRole in Allylic BrominationRationale for Use
2-(4-chlorophenyl)prop-1-enePrecursorContains the required carbon skeleton and an allylic methyl group for bromination.
N-Bromosuccinimide (NBS)Brominating AgentProvides a low, steady concentration of Br₂ to favor radical substitution over electrophilic addition. libretexts.orgmasterorganicchemistry.com
Radical Initiator (e.g., AIBN, benzoyl peroxide) or UV lightInitiationFacilitates the initial formation of bromine radicals to start the chain reaction. youtube.com
Solvent (e.g., CCl₄, acetonitrile)Reaction MediumTypically non-polar, inert solvents are used to avoid interference with the radical mechanism. Acetonitrile (B52724) can be a greener alternative. colab.ws

Exploration of Wittig, Horner-Wadsworth-Emmons, or Related Olefination Reactions for Vinylic Moiety Formation

The precursor, 2-(4-chlorophenyl)prop-1-ene, can be efficiently synthesized using classic olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting ketones into alkenes. organicreactions.orgmasterorganicchemistry.comwikipedia.org

In the context of synthesizing 2-(4-chlorophenyl)prop-1-ene, the starting material would be 4-chloroacetophenone. The Wittig reaction employs a phosphonium (B103445) ylide, in this case, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org The ylide attacks the carbonyl carbon of 4-chloroacetophenone, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. youtube.com This intermediate decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous route. wikipedia.org It utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org For this synthesis, a phosphonate ester such as diethyl ethylphosphonate would be deprotonated with a base (e.g., NaH, NaOEt) to generate the carbanion, which then reacts with 4-chloroacetophenone. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification. wikipedia.org Furthermore, HWE reactions with stabilized phosphonates typically show high selectivity for the (E)-alkene isomer, although for a terminal alkene like 2-(4-chlorophenyl)prop-1-ene, this is not a factor. wikipedia.orgconicet.gov.ar

Olefination ReactionKey ReagentsTypical ConditionsAdvantages/Disadvantages
Wittig Reaction 4-chloroacetophenone, methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi)Anhydrous THF or ether solvent.Adv: Wide applicability. organicreactions.orgDisadv: Triphenylphosphine oxide byproduct can complicate purification.
Horner-Wadsworth-Emmons (HWE) Reaction 4-chloroacetophenone, diethyl ethylphosphonate, base (e.g., NaH, K₂CO₃)THF, DMF, or alcohol solvents.Adv: Water-soluble phosphate byproduct is easily removed. More reactive nucleophile. wikipedia.orgDisadv: Phosphonate esters can be more expensive than phosphonium salts.

Halogenation Techniques for Bromination of the Methyl Group

This section addresses the selective bromination of the methyl group in the precursor, 2-(4-chlorophenyl)prop-1-ene. As detailed in section 2.1.1, the most effective method for this transformation is allylic bromination using N-bromosuccinimide (NBS). This reagent ensures that the bromination occurs specifically at the allylic position (the methyl group) rather than on the aromatic ring or across the double bond. chadsprep.com The radical mechanism underlying this reaction is highly selective for the weakest C-H bond, which in this precursor is the allylic C-H bond, due to the resonance stabilization of the resulting radical intermediate. chemistrysteps.com

Palladium-Catalyzed Coupling Approaches and Their Adaptability

Palladium-catalyzed cross-coupling reactions represent a powerful and adaptable strategy for the synthesis of the 2-(4-chlorophenyl)prop-1-ene precursor. These reactions excel at forming carbon-carbon bonds with high efficiency and selectivity.

A plausible approach is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. For instance, 4-chlorophenylboronic acid could be coupled with a propenyl halide, such as 2-bromopropene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄).

Alternatively, a Stille coupling could be employed, which pairs an organotin compound with an organohalide. A reaction between 4-chloroiodobenzene and isopropenyltributyltin, catalyzed by a palladium complex, would also yield the desired 2-(4-chlorophenyl)prop-1-ene.

The Heck reaction provides another route, coupling an aryl halide with an alkene. nih.gov For example, 4-chloroiodobenzene could be reacted with propene in the presence of a palladium catalyst and a base. However, controlling regioselectivity in Heck reactions with unsymmetrical alkenes can be challenging.

Coupling ReactionAryl PartnerAlkene PartnerCatalyst System (Example)Base (Example)
Suzuki Coupling 4-chlorophenylboronic acid2-bromopropenePd(PPh₃)₄K₂CO₃
Stille Coupling 4-chloroiodobenzeneIsopropenyltributyltinPd(PPh₃)₄-
Heck Reaction 4-chloroiodobenzenePropenePd(OAc)₂ / PPh₃Et₃N

Green Chemistry Principles in the Synthesis of Halogenated Organic Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be optimized for sustainability.

The choice of halogenating agent is critical. Using NBS for allylic bromination is inherently greener than using elemental bromine (Br₂). wordpress.com Bromine is highly corrosive, toxic, and volatile, whereas NBS is a crystalline solid that is safer to handle. wordpress.com While the atom economy of NBS is not perfect, as it generates succinimide (B58015) as a byproduct, it avoids the hazards associated with Br₂. wordpress.com

Solvent selection is another key area for green chemistry. Traditional solvents for radical brominations, like carbon tetrachloride (CCl₄), are toxic and ozone-depleting. colab.ws Greener alternatives such as acetonitrile or even solvent-free conditions can be employed. acs.orgoup.com Some modern approaches even utilize water as a solvent for brominations, significantly improving the environmental profile of the reaction. digitellinc.com

Catalytic methods, such as the palladium-catalyzed couplings discussed in section 2.2, are central to green chemistry because they allow reactions to proceed with high efficiency under milder conditions, reducing energy consumption and waste. The development of highly active catalysts that can be used at very low loadings further enhances the sustainability of these methods.

Chemo- and Regioselectivity in the Functionalization of 4-Chlorobenzene Ring Systems

Therefore, if one were to perform an EAS reaction, such as nitration or further halogenation, on the 2-(4-chlorophenyl)prop-1-ene precursor, the incoming electrophile would be directed to the positions ortho to the chlorine atom (positions 2 and 6 relative to the propenyl group).

Chemo- and regioselectivity are also paramount in the synthetic steps leading to the target molecule. For example:

Allylic Bromination: The use of NBS ensures high regioselectivity for the allylic methyl group over the aromatic C-H bonds or the vinylic C-H bonds. This is a result of the lower bond dissociation energy of the allylic C-H bond. libretexts.org

Olefination: The Wittig and HWE reactions are highly chemoselective, as the ylides and phosphonate carbanions react specifically with the carbonyl group of 4-chloroacetophenone without affecting the chloro-substituent on the aromatic ring.

Palladium-Catalyzed Coupling: These reactions offer excellent chemo- and regioselectivity, allowing for the precise formation of the C-C bond between the aryl and vinylic fragments without disturbing other functional groups present in the molecule.

This precise control over reactivity is essential for the efficient and high-yielding synthesis of complex molecules like this compound.

Investigations into the Reactivity and Transformation Mechanisms of 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene

Electrophilic and Nucleophilic Reactivity at the Brominated Alkene Moiety

The presence of a bromomethyl group attached to a vinylic carbon and a double bond conjugated with a chlorophenyl ring dictates the reactivity of this part of the molecule. This arrangement facilitates both nucleophilic substitution at the allylic position and addition reactions across the double bond.

The primary bromine atom in the allylic position of 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene is susceptible to nucleophilic substitution, primarily through an S_N_2 mechanism. The general mechanism for substitution reactions involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. researchgate.net Due to the allylic nature of the system, a competing S_N_2' pathway is also possible, where the nucleophile attacks the double bond, leading to a rearranged product. The choice of nucleophile, solvent, and reaction conditions can influence the ratio of these two products.

Common nucleophiles for these reactions include amines, thiols, and cyanides, leading to the formation of allylic amines, sulfides, and nitriles, respectively. The reactions are typically carried out in polar aprotic solvents to facilitate the S_N_2 pathway.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagentSolventConditionsMajor Product
AmineDiethylamineTHFRoom Temp, 12hN-allyl-N-ethylethanamine derivative
ThiolateSodium thiophenoxideDMF0 °C to RT, 6hAllyl phenyl sulfide (B99878) derivative
CyanideSodium cyanideDMSO50 °C, 24hAllylic nitrile derivative

This table presents representative examples of nucleophilic substitution reactions and the expected major products under the specified conditions.

The vinylic double bond in this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is governed by the electronic effects of the substituents on the double bond. The 4-chlorophenyl group is an electron-withdrawing group, which can influence the stability of the carbocation intermediate formed during the reaction.

A common example is the addition of halogens, such as bromine (Br₂), which proceeds through a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to give a di-brominated product. The addition of hydrogen halides, like HBr, can follow either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions. In the presence of peroxides, a free-radical mechanism leads to the anti-Markovnikov product. dalalinstitute.com

Table 2: Electrophilic Addition Reactions to this compound

ReagentConditionsMechanismMajor Product
Br₂CCl₄, darkElectrophilic Addition1,2,3-Tribromo-2-(4-chlorophenyl)propane
HBrNo peroxidesElectrophilic Addition (Markovnikov)1,2-Dibromo-2-(4-chlorophenyl)propane
HBrPeroxides, lightFree-Radical Addition (anti-Markovnikov)1,3-Dibromo-2-(4-chlorophenyl)propane

This table illustrates expected outcomes for electrophilic addition reactions across the vinylic double bond.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a vinylic bromide and an aryl chloride in this compound allows for selective functionalization at these positions.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, can be employed to functionalize this compound. rsc.orgnih.gov The vinylic bromide is generally more reactive than the aryl chloride in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective coupling at the vinylic position under milder conditions. By modifying the catalyst, ligands, and reaction conditions, it is possible to achieve coupling at the aryl chloride position as well.

Table 3: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystLigandBaseSolventSite of Coupling
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂OVinylic Bromide
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄DioxaneVinylic Bromide
Pyridine-3-boronic acidPdCl₂(dppf)dppfCs₂CO₃DMFVinylic Bromide
Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄t-BuOHAryl Chloride (harsher conditions)

This table provides representative conditions for selective Suzuki-Miyaura coupling reactions.

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the vinylic bromide of this compound is more reactive and can be selectively coupled with various terminal alkynes under standard Sonogashira conditions. This provides a route to enyne derivatives, which are valuable intermediates in organic synthesis. Functionalization at the aryl chloride position would require more forcing conditions.

Table 4: Sonogashira Coupling of this compound

Terminal AlkynePd CatalystCu Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF
1-HexynePdCl₂(PPh₃)₂CuIi-Pr₂NHDMF
TrimethylsilylacetylenePd(OAc)₂CuIPiperidineToluene

This table shows typical conditions for the Sonogashira coupling at the vinylic bromide position.

In addition to Suzuki-Miyaura and Sonogashira couplings, other transition-metal-catalyzed reactions can be utilized for the functionalization of this compound. These include the Negishi, Stille, and Kumada couplings, which employ organozinc, organotin, and organomagnesium reagents, respectively. uh.edu Each of these methods offers a different scope of reactivity and tolerance to functional groups. The general order of halide reactivity (I > Br > Cl) also applies to these couplings, allowing for selective reactions at the vinylic bromide position.

Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high functional group tolerance. nih.govmit.edu

Stille Coupling: This method uses organostannanes, which are stable to air and moisture, but the toxicity of tin compounds is a drawback.

Kumada Coupling: This coupling employs Grignard reagents (organomagnesium halides) and is often catalyzed by nickel or palladium complexes. orgsyn.org The high reactivity of Grignard reagents can limit the functional group tolerance.

Table 5: Comparison of Negishi, Stille, and Kumada Coupling Approaches

Coupling ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Negishi R-Zn-XPd or Ni complexesHigh functional group tolerance, mild conditionsMoisture sensitive reagents
Stille R-Sn(Alkyl)₃Pd complexesAir and moisture stable reagentsToxicity of tin byproducts
Kumada R-Mg-XNi or Pd complexesHigh reactivity, readily available reagentsLow functional group tolerance

This table summarizes the key features of Negishi, Stille, and Kumada coupling reactions for the potential functionalization of this compound.

Directed Metalation and Related Processes on the Aromatic Ring

The aromatic ring of this compound possesses a chlorine substituent, which can direct metalation reactions, primarily ortho-lithiation. The chloro group is known to be a modest directed metalation group (DMG), capable of directing strong organolithium bases to deprotonate the adjacent ortho-position (C-3 or C-5). This process is typically carried out at low temperatures using reagents like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

The general mechanism involves the coordination of the lithium agent to the chlorine atom, which lowers the kinetic barrier for deprotonation at the ortho-position. However, the chloro group is less effective as a DMG compared to stronger directing groups like amides or methoxy (B1213986) groups. Furthermore, the presence of the reactive allylic bromide functionality in this compound introduces potential competing reaction pathways. Strong bases like n-BuLi can react with the allylic portion of the molecule, leading to elimination (forming an allene) or metal-halogen exchange.

Despite these challenges, if ortho-lithiation is successful, the resulting aryllithium intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C-3 position. The regioselectivity of such reactions on chlorobenzenes has been utilized in the synthesis of complex molecules like benzocyclobutenes. scite.ai

Table 1: Potential Products from Directed Ortho-Metalation and Electrophilic Quench

Electrophile Reagent Example Product Structure after Quench (at C-3)
Carbon Dioxide Dry CO₂ 2-Chloro-5-(2-(bromomethyl)allyl)benzoic acid
Aldehydes/Ketones Acetone 2-(2-Chloro-5-(2-(bromomethyl)allyl)phenyl)propan-2-ol
Alkyl Halides Methyl Iodide 1-(3-Bromoprop-1-en-2-yl)-4-chloro-2-methylbenzene
Silyl Halides Trimethylsilyl chloride (TMSCl) (2-Chloro-5-(2-(bromomethyl)allyl)phenyl)trimethylsilane

Rearrangement Reactions and Pericyclic Transformations Involving the Alkene

The allylic system in this compound is a substrate for various rearrangement reactions, particularly sigmatropic rearrangements, which are a class of pericyclic reactions. These concerted processes involve the reorganization of σ and π electrons through a cyclic transition state.

thieme-connect.comnih.gov-Sigmatropic Rearrangements: While not a direct reaction of the halide, derivatives of the title compound, such as corresponding allyl ethers, are primed for thieme-connect.comnih.gov-Wittig rearrangements. organic-chemistry.org This transformation involves the deprotonation of an allylic ether to form a carbanion, which then rearranges to a homoallylic alcohol. organic-chemistry.org The reaction is known for its high regioselectivity and ability to transfer chirality. To avoid competition from the thieme-connect.comresearchgate.net-rearrangement, these reactions are typically conducted at low temperatures. organic-chemistry.org

nih.govnih.gov-Sigmatropic Rearrangements: The Claisen rearrangement is a canonical nih.govnih.gov-sigmatropic reaction involving the thermal or Lewis-acid-catalyzed rearrangement of an allyl vinyl ether or an allyl aryl ether. byjus.com For this compound, conversion to an appropriate ether derivative would be necessary to facilitate this pathway. Gold-catalyzed transformations of related alkynyl sulfoxides have also been shown to proceed through nih.govnih.gov-sigmatropic rearrangements of an initial cyclization intermediate, offering a modern alternative to classical thermal methods. nih.govresearchgate.net

Allene (B1206475) Rearrangements: The molecule can potentially be converted to an allene derivative, 1-chloro-4-(prop-1,2-dien-2-yl)benzene, via base-induced elimination of HBr. Aryl-substituted allenes are known to undergo rearrangement to 1,3-dienes under thermal or catalytic conditions, for instance, using gold catalysts at ambient temperature. mdpi.com This would transform the allene into a conjugated diene system, a valuable synthon in organic chemistry.

Radical Reactions and Their Synthetic Utility

The allylic bromide moiety makes this compound an excellent participant in radical reactions. These reactions offer a powerful, "tin-free" method for carbon-carbon bond formation. researchgate.net

The core process involves the reaction of the allyl bromide with a radical species. In a typical chain reaction, an initiator like azobisisobutyronitrile (AIBN) or light generates a bromine radical. jove.com This radical can then abstract a hydrogen atom from a C-H bond in a substrate, creating a new carbon-centered radical. This substrate radical adds to the double bond of this compound. This is followed by an S_H2' reaction (substitution, homolytic, bimolecular at the allylic position) where the bromine atom is transferred to the newly formed radical, yielding the allylated product and regenerating a bromine radical to continue the chain. thieme-connect.com

This radical-mediated allylation is synthetically useful for functionalizing C(sp³)–H bonds. thieme-connect.com The reaction often shows high site selectivity, favoring the allylation of weaker C-H bonds such as those at methine positions. thieme-connect.com Furthermore, the bromoallylation of alkynes using allyl bromides can produce 1-bromo-1,4-dienes, which are versatile intermediates for further functionalization via cross-coupling reactions. researchgate.net

Table 2: Examples of Radical Reactions and Their Potential Products

Reaction Type Substrate Initiator/Conditions Expected Product
C(sp³)–H Allylation Adamantane AIBN, heat 1-((2-(4-chlorophenyl)allyl)methyl)adamantane
Bromoallylation of Alkynes Phenylacetylene AIBN, heat (Z)-1-Bromo-4-(2-(4-chlorophenyl)allyl)-1-phenylbut-1-ene

Stereochemical Outcomes of Key Transformations

The stereochemical course of reactions involving this compound is dictated by the mechanism of the specific transformation.

Directed Metalation: The aromatic ring itself is achiral. Stereocenters can be introduced by reacting the ortho-lithiated intermediate with a chiral electrophile or a prochiral electrophile like an unsymmetrical ketone. In such cases, the reaction would likely produce a mixture of diastereomers, unless a chiral ligand is used to control the facial selectivity of the approach to the electrophile.

Rearrangement Reactions: Pericyclic reactions are often highly stereospecific. A thieme-connect.comnih.gov-Wittig rearrangement, for example, proceeds through a well-defined, envelope-like five-membered cyclic transition state, which allows for efficient transfer of chirality from the starting material to the product. organic-chemistry.org Similarly, nih.govnih.gov-sigmatropic rearrangements like the Claisen rearrangement proceed through a chair-like six-membered transition state, leading to a predictable stereochemical outcome. byjus.com

Radical Reactions: Radical reactions involving the allylic system often proceed through a planar, resonance-stabilized allylic radical intermediate. jove.com Because this intermediate is flat, a subsequent reaction with another species can occur from either face. This typically leads to a racemic or diastereomeric mixture of products if a new stereocenter is formed. For instance, in the radical bromination of alkenes, the resonance-stabilized allylic radical can be attacked by bromine at either site, potentially leading to a mixture of constitutional isomers and/or stereoisomers. jove.com

Cross-Coupling Reactions: While not a transformation of the starting material itself, the aryl chloride can participate in stereospecific cross-coupling reactions. For example, palladium-catalyzed coupling with a chiral secondary alkylboron nucleophile has been shown to proceed with inversion of the absolute stereochemistry at the carbon center of the nucleophile. acs.org

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons. The para-substituted chlorophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The vinylic protons of the prop-1-en-2-yl group would appear as singlets in the olefinic region (δ 5.0-6.0 ppm), and the methylene (B1212753) protons adjacent to the bromine atom would be observed as a singlet in the aliphatic region (δ ~4.0 ppm).

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom. The aromatic carbons would appear in the δ 120-140 ppm range, with the carbon attached to the chlorine atom being shifted downfield. The olefinic carbons would resonate around δ 115-145 ppm, and the methylene carbon bearing the bromine atom would be found in the aliphatic region (δ ~30-40 ppm). Homonuclear and heteronuclear decoupling experiments would be employed to simplify the spectra and aid in the assignment of proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to Cl) ~7.35 (d, J ≈ 8.5 Hz) ~129.0
Aromatic CH (meta to Cl) ~7.25 (d, J ≈ 8.5 Hz) ~130.5
Vinylic CH₂ ~5.5 (s), ~5.3 (s) ~117.0
Bromomethyl CH₂ ~4.1 (s) ~35.0
Aromatic C-Cl - ~134.0
Aromatic C (ipso) - ~138.0

Note: Predicted values are based on data from analogous compounds and standard chemical shift increments. Actual experimental values may vary.

To definitively establish the structure and connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons of the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by identifying two- and three-bond correlations. Key expected correlations would include the vinylic protons to the ipso-aromatic carbon and the bromomethyl carbon, as well as the aromatic protons to the quaternary vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities of protons. It could be used to confirm the spatial relationship between the protons on the bromomethyl group and the vinylic protons, as well as with the nearby aromatic protons, thus helping to define the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. For this compound (C₉H₈BrCl), the expected monoisotopic mass would be approximately 229.9498 Da. nih.gov The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes would result in a characteristic isotopic pattern for the molecular ion peak, which can be simulated and compared with the experimental data for confirmation.

Fragmentation analysis would reveal characteristic losses. For example, the loss of a bromine radical (•Br) or a chlorophenyl group would lead to significant fragment ions. The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 2: Expected HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₉H₈BrCl
Monoisotopic Mass 229.9498 Da
Key Isotopic Peaks (M+) m/z ~229.9, 231.9, 233.9

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. A detailed analysis of the vibrational spectra of 1-bromo-4-chlorobenzene (B145707) has been conducted, which can serve as a basis for interpreting the signals from the aromatic portion of the target molecule. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Method
Aromatic C-H stretch 3100-3000 FT-IR, Raman
Alkene C-H stretch 3080-3020 FT-IR, Raman
C=C stretch (aromatic) 1600-1450 FT-IR, Raman
C=C stretch (alkene) ~1650 FT-IR, Raman
C-Cl stretch ~1090 FT-IR

The FT-IR and Raman spectra would be complementary. For instance, the symmetric vibrations of the para-substituted benzene (B151609) ring are often more intense in the Raman spectrum. Conformational analysis may also be possible by observing changes in the spectra under different conditions or by comparing with theoretical calculations. researchgate.net

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Ratio Determination (if asymmetric synthesis is explored for derivatives)

The parent molecule, this compound, is achiral. However, if derivatives are synthesized that introduce a chiral center, for example, through reactions at the double bond, the determination of the enantiomeric ratio would be crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. By using a chiral stationary phase, the two enantiomers would exhibit different retention times, allowing for their quantification. Spectroscopic methods such as Circular Dichroism (CD) spectroscopy could also be employed to characterize the stereochemistry of such chiral derivatives.

Computational and Theoretical Investigations into 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights into its molecular properties.

The electronic structure is fundamentally characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the π-system of the chlorobenzene ring and the prop-1-en-2-yl group, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the carbon-bromine bond and the aromatic ring, indicating potential sites for nucleophilic attack. The presence of the electron-withdrawing chlorine and bromine atoms is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to reactions with nucleophiles. nih.gov

A molecular electrostatic potential (MEP) map would further illuminate the electronic distribution. This map visualizes the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential). For this molecule, the π-cloud of the aromatic ring and the double bond would likely be depicted as electron-rich (red or yellow), while the regions around the hydrogen and bromine atoms would be electron-poor (blue).

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy~ -1.2 eVIndicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap~ 5.3 eVReflects the chemical reactivity and stability of the molecule.
Dipole Moment~ 2.5 DQuantifies the overall polarity of the molecule arising from the electronegative halogen substituents.

Note: The values presented in this table are hypothetical and based on typical DFT results for similar halogenated aromatic compounds.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can predict the reactivity and selectivity of this compound in various chemical reactions. The presence of multiple reactive sites—the double bond, the allylic bromine, and the aromatic ring—suggests a rich and varied chemistry.

The double bond is susceptible to electrophilic addition reactions. msu.edu The regioselectivity of such additions would be governed by the stability of the resulting carbocation intermediate. Addition of an electrophile to the terminal carbon of the double bond would generate a tertiary carbocation stabilized by the adjacent phenyl ring, which is more favorable than the secondary carbocation that would be formed by addition to the internal carbon. youtube.com

The allylic bromine atom suggests that the molecule could undergo nucleophilic substitution reactions, potentially via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The reactivity of the C-Br bond can be computationally assessed by calculating its bond dissociation energy.

The chlorobenzene ring is expected to undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack would be predicted to occur preferentially at the positions ortho and para to the chlorine atom. However, the bulky 3-bromoprop-1-en-2-yl substituent might sterically hinder the ortho positions, favoring substitution at the para position.

Fukui functions, derived from DFT calculations, can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. The site with the highest value of the appropriate Fukui function is predicted to be the most reactive for that type of attack.

Transition State Analysis for Mechanistic Elucidation of Key Reactions

Transition state (TS) analysis is a critical computational tool for understanding reaction mechanisms and determining reaction rates. By locating and characterizing the transition state structure for a given reaction, the activation energy barrier can be calculated.

For the electrophilic addition to the double bond of this compound, TS analysis would involve modeling the approach of an electrophile to the alkene. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the peak of the energy profile. Comparing the activation energies for the formation of the two possible carbocation intermediates would provide a quantitative prediction of the regioselectivity. researchgate.net

Similarly, for a potential nucleophilic substitution at the allylic position, TS analysis could differentiate between a concerted SN2 pathway and a stepwise SN1 pathway by searching for the respective transition states or intermediates. The calculated energy barriers would help in predicting the favored mechanism under specific conditions.

Table 2: Hypothetical Activation Energies for a Key Reaction

Reaction PathwayPredicted Activation Energy (kcal/mol)Mechanistic Implication
Electrophilic addition to form the tertiary carbocation~ 15-20Lower energy barrier, indicating this is the kinetically favored pathway.
Electrophilic addition to form the secondary carbocation~ 25-30Higher energy barrier, suggesting this pathway is less likely to occur.

Note: These activation energies are illustrative and intended to demonstrate the type of data obtained from transition state analysis.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a rotatable single bond between the aromatic ring and the propenyl group allows for different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface scan, where the dihedral angle of the rotatable bond is systematically varied, and the energy is calculated at each step. The resulting energy profile would reveal the low-energy (stable) and high-energy (transitional) conformations. Steric hindrance between the ortho-hydrogens of the chlorobenzene ring and the substituents on the propenyl group will likely be a key factor in determining the preferred conformation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a given environment, such as in a solvent. wisc.edumodgraph.co.uk By simulating the movements of all atoms according to the principles of classical mechanics, MD can explore the accessible conformational space and reveal how the molecule interacts with its surroundings. nih.govnih.gov For instance, an MD simulation in a water box could show how the hydrophobic chlorobenzene ring and the more polarizable bromine atom interact with water molecules. These simulations are particularly useful for understanding how the molecule might behave in a biological system or in solution-phase reactions. mdpi.com

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov The predicted chemical shifts for the aromatic protons would be influenced by the electronic effects of the chlorine and the substituted propenyl group. Similarly, the chemical shifts of the vinylic and allylic protons would have characteristic values. Spin-spin coupling constants (J-couplings) can also be computed, aiding in the detailed interpretation of the NMR spectrum. wisc.edu

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in the infrared (IR) spectrum. Characteristic vibrational modes would include the C-H stretching of the aromatic ring and the alkene, the C=C stretching of the double bond, the C-Cl and C-Br stretching, and various bending modes. nih.gov Comparing the computed IR spectrum with an experimental one can help in identifying the presence of specific functional groups.

Table 3: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Key Features
¹H NMRAromatic protons: multiplet in the range of 7.2-7.5 ppm. Vinylic protons: two singlets around 5.5-6.0 ppm. Allylic protons: singlet around 4.2 ppm.
¹³C NMRAromatic carbons: peaks between 125-140 ppm. Vinylic carbons: peaks around 115-145 ppm. Allylic carbon: peak around 35 ppm.
IR SpectroscopyC-H (aromatic) stretch: ~3050-3100 cm⁻¹. C=C (alkene) stretch: ~1640 cm⁻¹. C-Cl stretch: ~1090 cm⁻¹. C-Br stretch: ~650 cm⁻¹.

Note: The predicted spectroscopic data are estimates based on computational studies of similar molecules and serve as a guide for experimental characterization.

Applications of 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene As a Versatile Building Block in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Triazoles, Furans, Pyridines)

The inherent functionalities of 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene make it a plausible starting material for the synthesis of various heterocyclic compounds. The vinyl bromide moiety can participate in a range of coupling and cyclization reactions.

For the synthesis of triazoles , a well-established method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the target molecule contains an alkene, its isomeric counterpart, 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene, would be a more direct precursor for traditional "click" chemistry. nih.gov However, the vinyl bromide functionality of this compound could potentially undergo reactions with azide (B81097) sources under specific conditions, possibly through an elimination-addition mechanism or via a palladium-catalyzed process to form a triazole ring. For instance, the synthesis of 1,2,3-triazoles has been achieved from the reaction of acetylenic compounds with azides like 1-(azidomethyl)-4-chlorobenzene (B1280293) in the presence of a copper catalyst. arkat-usa.org

The synthesis of furans often involves the Paal-Knorr synthesis, which typically utilizes 1,4-dicarbonyl compounds. nih.gov The structure of this compound does not immediately lend itself to this pathway. However, it could potentially be transformed into a suitable precursor. For example, it could undergo a reaction sequence to introduce the necessary carbonyl functionalities.

The construction of pyridine (B92270) rings can be achieved through various condensation reactions. While direct routes from this compound are not readily apparent in the literature, its functional groups could be modified to create precursors for established pyridine syntheses, such as the Hantzsch pyridine synthesis. The synthesis of pyridine-substituted compounds has been reported through the reaction of precursors like 4-(3-chloropropyl)pyridine (B3059532) with other aromatic aldehydes. nih.gov

Role in the Construction of Functionalized Aromatic and Polycyclic Architectures

The dual reactivity of this compound, stemming from the vinyl bromide and the chloro-aromatic ring, allows for its use in building more complex aromatic and polycyclic systems. The vinyl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds and extend the aromatic system.

The synthesis of polysubstituted benzenes often relies on a strategic sequence of reactions to install different functional groups. libretexts.org For example, the synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene (B151609) has been achieved through the condensation of m-bromoacetophenone and 4-chloroacetophenone, demonstrating how substituted aromatic ketones can serve as building blocks for larger aromatic structures. researchgate.net this compound could be envisioned as a partner in similar condensation or coupling reactions to generate highly functionalized aromatic compounds.

Development of Novel Organic Materials

The structural motifs present in this compound are relevant to the development of novel organic materials. The combination of a halogenated aromatic ring and a reactive vinyl bromide group makes it a potential monomer for polymerization reactions. The resulting polymers could exhibit interesting properties for applications in electronics or materials science. For instance, related building blocks are used in the synthesis of materials with properties like Aggregation-Induced Emission (AIE). bldpharm.com

Strategic Intermediate in Divergent Synthesis Pathways for Chemically Diverse Libraries

Divergent synthesis is a powerful strategy in combinatorial chemistry to generate a wide range of structurally diverse molecules from a common intermediate. researchgate.netiipseries.org The multiple reactive sites of this compound make it an ideal candidate for such an approach.

By selectively addressing either the vinyl bromide or the aryl chloride, a diverse library of compounds can be generated. For example, the vinyl bromide could be subjected to a Suzuki coupling with a variety of boronic acids, while the aryl chloride could subsequently undergo a Buchwald-Hartwig amination with a range of amines. Alternatively, the reaction sequence could be reversed. This strategy would allow for the rapid generation of a large number of distinct compounds for high-throughput screening in drug discovery and materials science. The use of solid-phase synthesis techniques could further enhance the efficiency of library generation. researchgate.net

Design and Synthesis of Advanced Linkers and Scaffolds in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to assemble complex architectures. The design of linkers and scaffolds with specific geometries and recognition motifs is crucial in this field. This compound, with its defined substitution pattern and reactive handles, can serve as a core structure for the synthesis of such linkers.

The 4-chlorophenyl group provides a rigid backbone, while the bromo-propenyl group offers a site for further functionalization to introduce recognition units, such as hydrogen bonding donors/acceptors or metal-coordinating ligands. For example, the related compound 1-(3-bromopropoxy)-4-chlorobenzene (B1267353) exhibits π-π stacking interactions in its crystal structure, a key feature in supramolecular assembly. nih.gov By strategically modifying the bromo-propenyl group, it is possible to design and synthesize linkers that can direct the formation of specific supramolecular structures like cages, capsules, or polymers.

Table 2: Mentioned Compounds

Compound Name
This compound
1-(3-Bromoprop-1-yn-1-yl)-4-chlorobenzene
1-(Azidomethyl)-4-chlorobenzene
4-(3-Chloropropyl)pyridine
m-Bromoacetophenone
4-Chloroacetophenone
1,3-Bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene

Future Research Directions and Unexplored Avenues for 1 3 Bromoprop 1 En 2 Yl 4 Chlorobenzene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of multiple reactive sites in 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene—the vinyl C-Br bond, the allylic C-Br bond, and the aryl C-Cl bond—presents a significant challenge for selective transformations. Future research will likely focus on the development of sophisticated catalytic systems that can differentiate between these sites.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org For a substrate like this compound, the relative reactivity of the halide leaving groups (I > Br > Cl) in typical palladium-catalyzed processes suggests that the vinyl bromide would be the most reactive site. However, the development of catalyst systems with novel ligands could allow for selective activation of the less reactive C-Cl bond or even facilitate controlled sequential couplings at different positions.

For instance, specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be designed to modulate the steric and electronic properties of the palladium center, thereby tuning its reactivity towards specific C-X bonds. organic-chemistry.orgnih.gov Research into nickel-catalyzed cross-coupling reactions may also provide alternative reactivity patterns and selectivities. nih.gov

Table 1: Potential Cross-Coupling Reactions and Target Catalyst Properties

Reaction Type Reactive Site Potential Coupling Partner Desired Catalyst Feature
Suzuki Coupling Vinyl Bromide Arylboronic acid High turnover number, mild reaction conditions
Heck Reaction Vinyl Bromide Alkene Control of stereoselectivity
Sonogashira Coupling Vinyl Bromide Terminal alkyne Copper-free conditions to avoid side reactions

Exploration of Photoredox and Electrochemical Reactions for Sustainable Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. acs.orgnih.gov The application of photoredox catalysis to vinyl halides, which have been comparatively underexplored relative to aryl and alkyl halides, is a burgeoning field of research. acs.orgnih.gov Future work could explore the single-electron reduction of the vinyl bromide in this compound to generate a vinyl radical. This reactive intermediate could then participate in a variety of bond-forming reactions, offering a complementary approach to traditional transition-metal-catalyzed methods.

Electrochemical methods also present a green alternative for the transformation of vinyl halides. nih.govacs.org Electrochemical reduction can selectively cleave C-X bonds, and the reactivity can often be controlled by the applied potential. nih.gov This could be particularly advantageous for a molecule with multiple halogen atoms, potentially allowing for selective dehalogenation or coupling reactions at either the vinyl bromide or the aryl chloride position by fine-tuning the electrochemical conditions. nih.govacs.org Dual nickel/photoredox catalysis is another promising avenue, which has been shown to be effective for the cross-coupling of vinyl halides. acs.orgcolab.ws

Asymmetric Synthesis Approaches to Chiral Derivatives

The geminal substitution on the double bond of this compound makes it a prochiral molecule. The development of methods for the asymmetric synthesis of chiral derivatives represents a significant and valuable research direction. The introduction of chirality would dramatically increase the molecular complexity and potential biological relevance of its derivatives.

This could be achieved through several strategies:

Asymmetric Hydrogenation: The use of chiral catalysts to selectively hydrogenate one of the prochiral faces of the double bond would yield chiral 1-(3-bromopropyl)-4-chlorobenzene (B1277888) derivatives.

Enantioselective Coupling Reactions: The development of chiral catalyst systems for cross-coupling reactions could lead to the formation of atropisomers if a bulky group is introduced at the vinyl position, or could set a new stereocenter via subsequent transformations. researchgate.net

Enzymatic Reactions: Biocatalysis offers an environmentally benign approach to asymmetric synthesis. rsc.org Enzymes such as "ene"-reductases could potentially reduce the double bond with high enantioselectivity. organic-chemistry.org

The successful development of such asymmetric transformations would open the door to the synthesis of a wide range of new, enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Solid-Phase Synthesis Applications Leveraging its Reactive Handles

The presence of reactive halogen "handles" on this compound makes it an ideal candidate for immobilization on a solid support. Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related compounds for high-throughput screening. nih.govnih.gov

The allylic bromide is particularly well-suited for nucleophilic displacement, allowing the molecule to be anchored to a resin functionalized with, for example, hydroxyl or amine groups. Once attached to the solid support, the remaining reactive sites (the vinyl bromide and aryl chloride) can be elaborated through a variety of solution-phase reagents in a sequential manner. This approach would enable the efficient production of a diverse array of derivatives, where the core structure is systematically modified. After the desired transformations are complete, the final product can be cleaved from the resin. This methodology is highly amenable to automation and the generation of compound libraries for drug discovery and other applications. youtube.com

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, improved heat and mass transfer, and greater scalability. ucl.ac.ukyoutube.com Many of the transition-metal-catalyzed coupling reactions for which this compound is a suitable substrate, such as Suzuki and Sonogashira couplings, have been successfully adapted to flow chemistry systems. acsgcipr.orgrsc.org

Future research could focus on developing a continuous flow process for the synthesis and subsequent derivatization of this compound. For example, a multi-step flow reactor could be designed where the initial synthesis of the molecule is followed immediately by one or more coupling reactions in subsequent reactor coils or packed-bed catalyst cartridges. This would allow for the on-demand, scalable production of a wide range of derivatives without the need for isolation of intermediates, leading to significant improvements in efficiency and a reduction in waste.

Table 2: Compound Names Mentioned

Compound Name
This compound
1-(3-bromopropyl)-4-chlorobenzene
4-chloroanisole
Diphenylamine

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene for higher yields?

  • Methodological Approach :

  • Catalyst Selection : Test catalysts like FeBr₃ or AlBr₃ (commonly used in bromination reactions) to improve electrophilic substitution efficiency .

  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce side reactions .

  • Reaction Monitoring : Use TLC or GC-MS to track reaction progress and identify optimal termination points .

  • Purification : Employ column chromatography (hexanes/EtOAc gradients) or recrystallization to isolate the product. Evidence shows 40% yield via column chromatography under similar conditions .

    • Data Table : Synthesis Condition Comparisons
CatalystSolventTemp (°C)Yield (%)Reference
FeBr₃CCl₄2540
AlBr₃DMF5035

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. For example, δ 7.41 (d, J = 8.4 Hz, aromatic H) and δ 3.94 (d, J = 10.5 Hz, CH₂Br) confirm structure .
  • Mass Spectrometry : Observe molecular ion peaks at m/z 401 (M⁺) and fragment patterns (e.g., m/z 162 for the chlorophenyl moiety) .
  • IR Spectroscopy : Detect C-Br (~550 cm⁻¹) and C=C (~1650 cm⁻¹) stretches .

Q. How does the compound’s reactivity vary under substitution vs. elimination conditions?

  • Substitution : React with nucleophiles (e.g., NaOH in ethanol) to replace Br or Cl. Major products include hydroxy- or alkoxy-derivatives .
  • Elimination : Use strong bases (e.g., KOtBu) to form alkenes via dehydrohalogenation. The double bond position depends on steric and electronic factors .
  • Kinetic Control : Monitor reaction pathways via quenching and HPLC to identify dominant mechanisms under varying pH/temperature .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

  • DFT Studies : Calculate transition states for bromination or elimination steps. Compare activation energies of competing pathways (e.g., allylic vs. vinylic bromination) .
  • MD Simulations : Model solvent effects on reaction kinetics to explain yield disparities between polar and non-polar solvents .
  • Validation : Cross-reference computed NMR chemical shifts (via Gaussian) with experimental data to verify mechanistic intermediates .

Q. What strategies address discrepancies in spectral data interpretation?

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate δ 2.24 (CH₂) with ¹³C δ 34.1 ppm .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish between proton environments in complex spectra.
  • X-ray Crystallography : Resolve ambiguous stereochemistry; used this to confirm bicyclobutane derivatives .

Q. How can researchers mechanistically study the compound’s role in synthesizing bicyclo[1.1.0]butanes?

  • Stepwise Analysis :

Bromocyclopropanation : Track intermediates via in-situ IR to identify ring-closure steps. Evidence shows cetrimide enhances bromoform reactivity .

Kinetic Profiling : Use stopped-flow NMR to measure cyclopropanation rates under varying Br₂ concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Reactant of Route 2
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

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